molecular formula C11H19F3O2 B14298671 Octyl 3,3,3-trifluoropropanoate CAS No. 116044-36-1

Octyl 3,3,3-trifluoropropanoate

Cat. No.: B14298671
CAS No.: 116044-36-1
M. Wt: 240.26 g/mol
InChI Key: XLBNISJOUFHFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 3,3,3-trifluoropropanoate is a fluorinated ester compound characterized by an octyl chain esterified to a 3,3,3-trifluoropropanoic acid moiety. The trifluoromethyl (-CF₃) group confers unique physicochemical properties, including enhanced electronegativity, thermal stability, and hydrophobicity compared to non-fluorinated esters.

Properties

CAS No.

116044-36-1

Molecular Formula

C11H19F3O2

Molecular Weight

240.26 g/mol

IUPAC Name

octyl 3,3,3-trifluoropropanoate

InChI

InChI=1S/C11H19F3O2/c1-2-3-4-5-6-7-8-16-10(15)9-11(12,13)14/h2-9H2,1H3

InChI Key

XLBNISJOUFHFBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl 3,3,3-trifluoropropanoate typically involves the esterification of octanol with 3,3,3-trifluoropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as fractional distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octyl 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octyl 3,3,3-trifluoropropanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized molecules .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways involving esterases. Its fluorinated nature makes it a valuable tool in the development of imaging agents and pharmaceuticals .

Industry: The compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its stability and unique chemical properties make it suitable for use in high-performance materials and coatings .

Mechanism of Action

The mechanism of action of octyl 3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (octanol and 3,3,3-trifluoropropanoic acid). The trifluoromethyl group can modulate the activity of enzymes and receptors by altering their binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-Phenylpropanoate (2a)

Structural Differences :

  • Functional Groups: Ethyl 3-hydroxy-3-phenylpropanoate (2a) contains a hydroxyl (-OH) and phenyl group, whereas octyl 3,3,3-trifluoropropanoate features a fully fluorinated -CF₃ group and lacks aromaticity.
  • Chain Length : The ethyl ester (C₂) has a shorter alkyl chain than the octyl (C₈) group.

Physicochemical Properties :

  • Reactivity: The -OH group in 2a may participate in acid-base reactions or ester hydrolysis, whereas the -CF₃ group in this compound enhances chemical inertness.

Siloxanes and Silicones with 3,3,3-Trifluoropropyl Groups

Structural Differences :

  • Backbone: Siloxanes (e.g., [69430-44-0], [69430-43-9]) feature silicon-oxygen polymer backbones, unlike the carbon-based ester structure of this compound.
  • Fluorination : Both classes incorporate -CF₃ groups, but siloxanes integrate them as side chains rather than ester substituents .

Physicochemical Properties :

  • Thermal Stability : Siloxanes with -CF₃ groups exhibit exceptional thermal stability (>300°C), surpassing typical fluorinated esters.
  • Hydrophobicity: The octyl chain in this compound may enhance lipophilicity, while siloxanes demonstrate both hydrophobicity and flexibility due to their Si-O backbone .

Sodium Octyl Sulfate

Structural Differences :

  • Functional Groups: Sodium octyl sulfate is an anionic surfactant with a sulfate head group, contrasting with the ester linkage in this compound.

Physicochemical Properties :

  • Solubility : Sodium octyl sulfate is highly water-soluble due to its ionic nature, while the fluorinated ester’s hydrophobicity limits aqueous solubility.
  • Surface Activity: Both compounds may act as surfactants, but sodium octyl sulfate’s ionic character enables stronger micelle formation, whereas the fluorinated ester could reduce surface tension in nonpolar systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.